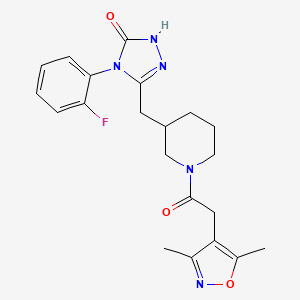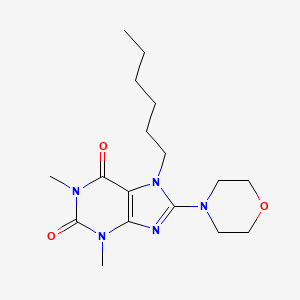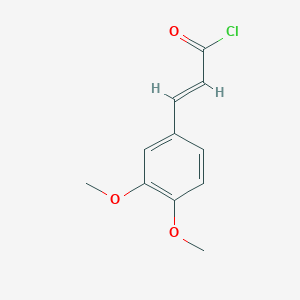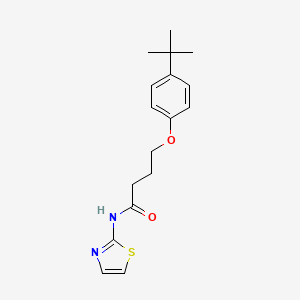![molecular formula C17H15FN2OS B2621551 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899731-90-9](/img/structure/B2621551.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent.
Mechanism of Action
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide works by activating the immune system to attack cancer cells. It specifically targets the tumor vasculature, causing the blood vessels to collapse and depriving the tumor of its blood supply. This leads to the death of cancer cells and the inhibition of tumor growth. N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has also been shown to induce the production of cytokines, which are proteins that play a role in immune response.
Biochemical and Physiological Effects:
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, a molecule that plays a role in blood vessel dilation and immune response. N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has also been found to induce the production of cytokines, which are involved in immune response. In addition, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has also been extensively studied for its anti-cancer activity, making it a well-established tool for cancer research. However, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide also has limitations. It has been found to be toxic at high doses, which can limit its use in certain experiments. In addition, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has not been extensively studied in clinical trials, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide. One area of interest is in combination therapy, where N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is used in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is in the development of new analogs of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide that may have improved anti-cancer activity and reduced toxicity. Additionally, there is a need for further clinical trials to evaluate the safety and effectiveness of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide as a therapeutic agent.
Synthesis Methods
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzo[d]thiazole with 4-fluorobenzaldehyde to form an intermediate product. This intermediate product is then reacted with acetic anhydride and triethylamine to yield N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide. The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been optimized to produce high yields and purity for use in scientific research.
Scientific Research Applications
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and colon cancer. N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-3-4-11(2)16-15(10)20-17(22-16)19-14(21)9-12-5-7-13(18)8-6-12/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPANZZPTLMODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2621468.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2621470.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621476.png)





![2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B2621487.png)


